molecular formula C4H7HgKO2S B14493218 Mercurate(1-), ethyl(mercaptoacetato(2-)-O,S)-, potassium CAS No. 64048-06-2

Mercurate(1-), ethyl(mercaptoacetato(2-)-O,S)-, potassium

Cat. No.: B14493218
CAS No.: 64048-06-2
M. Wt: 358.85 g/mol
InChI Key: XWVMYVGJUIEGPC-UHFFFAOYSA-L
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Description

Mercurate(1-), ethyl(mercaptoacetato(2-)-O,S)-, potassium is a chemical compound that belongs to the class of organomercury compounds It is characterized by the presence of a mercurate ion complexed with ethyl mercaptoacetate and potassium

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mercurate(1-), ethyl(mercaptoacetato(2-)-O,S)-, potassium typically involves the reaction of mercuric chloride with ethyl mercaptoacetate in the presence of a base such as potassium hydroxide. The reaction conditions often include:

    Temperature: Room temperature to slightly elevated temperatures.

    Solvent: Aqueous or organic solvents like ethanol.

    Reaction Time: Several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Reactant Purity: High-purity reactants to ensure product quality.

    Reaction Vessels: Large-scale reactors with efficient mixing and temperature control.

    Purification: Techniques such as recrystallization or chromatography to obtain pure product.

Chemical Reactions Analysis

Types of Reactions

Mercurate(1-), ethyl(mercaptoacetato(2-)-O,S)-, potassium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different mercury-containing species.

    Reduction: It can be reduced to elemental mercury under specific conditions.

    Substitution: The ethyl mercaptoacetate ligand can be substituted with other ligands.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, nitric acid.

    Reducing Agents: Sodium borohydride, zinc dust.

    Substitution Reagents: Various thiols or amines.

Major Products Formed

    Oxidation Products: Mercuric oxide, mercuric nitrate.

    Reduction Products: Elemental mercury.

    Substitution Products: New organomercury compounds with different ligands.

Scientific Research Applications

Mercurate(1-), ethyl(mercaptoacetato(2-)-O,S)-, potassium has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its interactions with biological molecules and potential use in bioconjugation.

    Medicine: Investigated for its antimicrobial properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Mercurate(1-), ethyl(mercaptoacetato(2-)-O,S)-, potassium exerts its effects involves:

    Molecular Targets: Interaction with thiol groups in proteins and enzymes.

    Pathways Involved: Disruption of cellular processes through binding to essential biomolecules, leading to inhibition of enzyme activity and cellular toxicity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl mercaptoacetate
  • Potassium thioglycolate
  • Mercuric acetate

Comparison

Mercurate(1-), ethyl(mercaptoacetato(2-)-O,S)-, potassium is unique due to its specific combination of mercury, ethyl mercaptoacetate, and potassium

Properties

CAS No.

64048-06-2

Molecular Formula

C4H7HgKO2S

Molecular Weight

358.85 g/mol

IUPAC Name

potassium;ethyl-(2-sulfidoacetyl)oxymercury

InChI

InChI=1S/C2H4O2S.C2H5.Hg.K/c3-2(4)1-5;1-2;;/h5H,1H2,(H,3,4);1H2,2H3;;/q;;2*+1/p-2

InChI Key

XWVMYVGJUIEGPC-UHFFFAOYSA-L

Canonical SMILES

CC[Hg]OC(=O)C[S-].[K+]

Origin of Product

United States

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